molecular formula C14H11NO2S B13939811 3-Acetylaminodibenzothiophene-5-oxide CAS No. 63020-21-3

3-Acetylaminodibenzothiophene-5-oxide

Cat. No.: B13939811
CAS No.: 63020-21-3
M. Wt: 257.31 g/mol
InChI Key: YWILOBPANZQBKI-UHFFFAOYSA-N
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Description

3-Acetylaminodibenzothiophene-5-oxide is a chemical compound with the molecular formula C14H11NO2S It is a derivative of dibenzothiophene, a sulfur-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylaminodibenzothiophene-5-oxide typically involves the oxidation of 3-acetylaminodibenzothiophene. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions to introduce the oxide group at the 5-position of the dibenzothiophene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Acetylaminodibenzothiophene-5-oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the parent dibenzothiophene compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Dibenzothiophene derivatives.

    Substitution: Functionalized dibenzothiophene compounds.

Scientific Research Applications

3-Acetylaminodibenzothiophene-5-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetylaminodibenzothiophene-5-oxide involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetylaminodibenzothiophene-5-oxide is unique due to the presence of both an acetylamino group and an oxide group on the dibenzothiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

63020-21-3

Molecular Formula

C14H11NO2S

Molecular Weight

257.31 g/mol

IUPAC Name

N-(5-oxodibenzothiophen-3-yl)acetamide

InChI

InChI=1S/C14H11NO2S/c1-9(16)15-10-6-7-12-11-4-2-3-5-13(11)18(17)14(12)8-10/h2-8H,1H3,(H,15,16)

InChI Key

YWILOBPANZQBKI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3S2=O

Origin of Product

United States

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